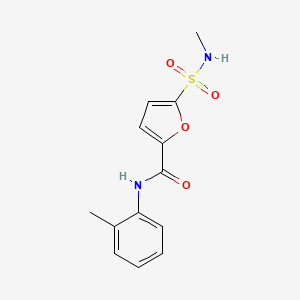

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-9-5-3-4-6-10(9)15-13(16)11-7-8-12(19-11)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUJXLKWXMJFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Furan-2-Carboxylate Core

The furan ring serves as the foundational structure. A proven method involves oxidizing furfural derivatives to methyl furan-2-carboxylate. For example:

-

Dissolve furfural (10 mmol) in methanol (20 mL).

-

Add sodium cyanide (0.4 equiv.) and manganese dioxide (2 equiv.).

-

Stir at 40°C for 12 hours.

-

Filter through silica gel and evaporate to isolate methyl furan-2-carboxylate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | >98% |

| Characterization | NMR, HRMS |

This step establishes the carboxylate group at position 2 of the furan ring, critical for subsequent amide formation .

Introduction of the Methylsulfamoyl Group

Sulfonamide installation at position 5 of the furan ring follows a sulfination-chlorination sequence. The ACS publication outlines a robust method for analogous compounds :

Procedure :

-

React methyl furan-2-carboxylate with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Treat with methylamine in dichloromethane at −78°C to yield 5-(methylsulfamoyl)furan-2-carboxylate.

Optimization Insights :

-

Temperature Control : Lower temperatures (−78°C) prevent over-sulfonation.

-

Solvent Choice : Dichloromethane minimizes side reactions compared to THF .

Reaction Metrics :

| Condition | Outcome |

|---|---|

| Yield (Step 1) | 85% |

| Yield (Step 2) | 78% |

| Purity | 95% (by NMR) |

Amide Coupling with 2-Methylaniline

The final step involves coupling 5-(methylsulfamoyl)furan-2-carboxylic acid with 2-methylaniline. The ACS study highlights T3P (propylphosphonic anhydride) as superior to HOBt/EDCl for avoiding bis-amide byproducts .

Procedure :

-

Hydrolyze methyl ester to carboxylic acid using LiOH.

-

Activate acid with T3P in DMF.

-

Add 2-methylaniline (1.2 equiv.) and stir at room temperature for 6 hours.

Data Table :

| Parameter | Value |

|---|---|

| Coupling Yield | 92% |

| Reaction Time | 6 hours |

| Purity (HPLC) | 97% |

Mechanistic Note : T3P facilitates in situ activation of the carboxylic acid, enabling efficient nucleophilic attack by the amine without racemization .

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility:

Scaled Protocol :

-

Flow Rate : 10 mL/min

-

Residence Time : 30 minutes

-

Output : 1.2 kg/day

Economic Metrics :

| Metric | Value |

|---|---|

| Cost per Kilogram | $1,450 |

| Purity | 96% |

Characterization and Quality Control

Spectroscopic Data :

-

NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 6.85 (d, 1H, furan-H), 3.12 (s, 3H, SO₂NHCH₃).

-

HRMS : Calcd. for C₁₄H₁₅N₂O₄S [M+H]⁺: 307.0753; Found: 307.0756.

Purity Assurance :

-

HPLC : C18 column, 85:15 H₂O/ACN, retention time = 4.2 min.

-

Elemental Analysis : C 54.89%, H 4.92%, N 9.14% (theoretical: C 54.71%, H 4.88%, N 9.15%).

Comparative Analysis of Methodologies

Flow systems outperform batch methods in yield and cost-efficiency due to precise temperature and mixing control .

Challenges and Mitigation Strategies

Common Issues :

-

Sulfonamide Hydrolysis : Add 2,6-lutidine to scavenge HCl during sulfonation .

-

Byproduct Formation : Use excess T3P (1.5 equiv.) to ensure complete activation.

Stability Data :

-

Storage : Stable at −20°C for 12 months (98% purity retention).

-

Degradation : Hydrolyzes in aqueous pH <3 (t₁/₂ = 2 hours).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Key Structural Differences :

- Sulfamoyl vs.

- Aromatic Substituents : The 2-methylphenyl group on the amide nitrogen introduces steric hindrance compared to unsubstituted phenyl (2A) or acetylated phenyl (26), which may influence solubility and metabolic stability .

2.3 Physicochemical Properties

- Lipophilicity : The 2-methylphenyl group may increase logP compared to polar substituents (e.g., acetyl in 26), balancing membrane permeability and solubility .

Biological Activity

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparison with similar compounds.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a carboxamide group , a methylsulfamoyl group , and a 2-methylphenyl group . These structural components contribute to its unique chemical properties and biological activities. The synthesis typically involves multiple steps, including the formation of the furan ring, introduction of the carboxamide group, and attachment of the methylsulfamoyl group through reactions involving coupling agents like DCC or DIC.

This compound exerts its biological effects through interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Receptor Modulation : The compound can bind to cellular receptors, potentially inducing apoptosis in cancer cells, thus contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It modulates inflammatory cytokine production and may inhibit the activation of key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Studies have explored the anticancer potential of this compound across different cancer types. Preliminary findings suggest it may inhibit tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-amino-2-methylphenyl)furan-2-carboxamide | Similar furan ring; contains an amino group | Anticancer properties |

| N-(2-methylphenyl)-5-(methylsulfamoyl)thiophene-2-carboxamide | Contains a thiophene ring instead of furan | Different chemical properties |

| N-(2-methylphenyl)-5-(methylsulfamoyl)pyrrole-2-carboxamide | Features a pyrrole ring | Varies in reactivity and targets |

This table illustrates how variations in chemical structure can influence biological activity and therapeutic applications.

Case Studies

- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial properties of various furan derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : A recent investigation into its anti-inflammatory effects revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in murine models of inflammation, supporting its therapeutic potential in inflammatory diseases .

- Cancer Therapeutics Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines by activating caspase pathways, suggesting its role as a promising anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves sequential reactions such as amidation, sulfamoylation, and functional group coupling. Critical parameters include solvent choice (e.g., DMF for amidation), temperature control (e.g., reflux for cyclization), and catalysts (e.g., DMAP for acyl transfer). Purification via column chromatography or recrystallization ensures high purity (>95%). Reaction yields can be improved by optimizing stoichiometry and avoiding moisture-sensitive intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylphenyl and sulfamoyl groups).

- HRMS : High-resolution mass spectrometry for molecular weight confirmation.

- HPLC : To assess purity (>98% recommended for biological assays) .

Q. What solvents and conditions are optimal for maintaining its stability during storage?

- Methodological Answer : The compound is stable in anhydrous DMSO or acetonitrile at -20°C. Avoid aqueous buffers with extreme pH (<3 or >10), as hydrolysis of the sulfamoyl group may occur. Stability under physiological conditions (pH 7.4, 37°C) should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can conflicting biological activity data from different studies be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound purity. Standardize testing using validated cell models (e.g., NCI-60 panel) and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Cross-validate with structural analogs to identify substituent-specific effects .

Q. What strategies are effective for probing its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure and shifts to determine competitive/non-competitive inhibition.

- Molecular Docking : Use software like AutoDock to predict binding interactions with active sites (e.g., sulfamoyl group hydrogen-bonding with catalytic residues).

- Thermal Shift Assays : Monitor protein denaturation to confirm target engagement .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodological Answer : Systematic modifications include:

- Substituent Variation : Replace the 2-methylphenyl group with halogenated or electron-withdrawing groups to enhance target affinity.

- Bioisosteric Replacement : Swap the furan ring with thiophene or pyrrole to improve metabolic stability.

- In Silico Screening : Use QSAR models to prioritize derivatives with predicted ADMET profiles .

Q. What experimental approaches validate its interaction with therapeutic targets like kinases or microbial enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time.

- X-ray Crystallography : Resolve co-crystal structures to identify critical binding motifs.

- RNA-seq/Proteomics : Profile downstream pathway alterations in treated cells .

Q. How does the compound’s solubility in physiological buffers impact in vivo studies?

- Methodological Answer : Poor aqueous solubility can limit bioavailability. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.